4-Chlorocinnamaldehyde

Anthelmintic C. elegans Parasitology

Researchers studying nematode infections or tyrosinase regulation face inconsistent bioactivity across cinnamaldehyde analogs. 4-Chlorocinnamaldehyde delivers validated, substituent-specific performance. - **Anthelmintic efficacy**: 94-99% inhibition of C. elegans at 20 μg/mL - inactive in methyl-substituted analogs. - **Tyrosinase inhibition**: IC50 0.07 mM (monophenolase), Ki 0.17 mM, reversible competitive mechanism. - **Solid crystalline form** (mp 57-63°C): Enables precise gravimetric dosing, reduces volatility losses vs. liquid parent compound. - **Agricultural compatibility**: No seed germination inhibition at ≤200 μg/mL.

Molecular Formula C9H7ClO
Molecular Weight 166.6
CAS No. 1075-77-0; 49678-02-6
Cat. No. B2929862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chlorocinnamaldehyde
CAS1075-77-0; 49678-02-6
Molecular FormulaC9H7ClO
Molecular Weight166.6
Structural Identifiers
SMILESC1=CC(=CC=C1C=CC=O)Cl
InChIInChI=1S/C9H7ClO/c10-9-5-3-8(4-6-9)2-1-7-11/h1-7H/b2-1+
InChIKeyHONRSHHPFBMLBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Chlorocinnamaldehyde Procurement Guide


4-Chlorocinnamaldehyde (p-chlorocinnamaldehyde; (E)-3-(4-chlorophenyl)-2-propenal) is a para-halogenated phenylpropanoid derivative of the natural product trans-cinnamaldehyde. The introduction of a chlorine atom at the para position of the aromatic ring alters the electron density distribution, conformational preferences, and lipophilicity of the molecule, which translates into distinct physicochemical, biochemical, and functional properties compared to the unsubstituted parent compound and other para-substituted cinnamaldehyde derivatives . The compound is commercially available as a white to pale yellow crystalline solid with a melting point range of 57–63 °C, a molecular weight of 166.60 g/mol, and typical purities of 96–98% (GC) for research and industrial applications .

Halogenated Analog Distinct bioactivity profile vs. unsubstituted cinnamaldehyde
Solid Form Crystalline solid facilitates precise weighing and reduced volatility
Research Purity GC-confirmed purity supports reproducible screening workflows

Why 4-Chlorocinnamaldehyde Cannot Be Freely Substituted


Cinnamaldehyde and its substituted analogs exhibit markedly divergent biological activity spectra that preclude simple substitution. Systematic head-to-head comparisons demonstrate that the unsubstituted backbone compound trans-cinnamaldehyde possesses weak or negligible antibiofilm and antivirulence activities relative to its para-halogenated derivatives [1]. For instance, while 4-chlorocinnamaldehyde and 4-bromocinnamaldehyde function as potent anthelmintic agents at 20 μg/mL, α-methyl and trans-4-methyl cinnamaldehydes show minimal activity in the same assay [2]. Conversely, the methyl-substituted analogs excel as antibiofilm agents (>90% inhibition at 50 μg/mL) whereas the halogenated compounds display weaker biofilm inhibition [2]. Furthermore, the para-chloro derivative demonstrates IC₅₀ values of 0.07–0.3 mM against mushroom tyrosinase via competitive reversible inhibition, a property not shared by other common para-substituted analogs [3]. This functional divergence—arising from substituent-specific electronic and steric effects on target binding, metabolic stability, and physicochemical parameters—means that selection of the appropriate cinnamaldehyde derivative must be guided by quantitative activity data specific to the intended application rather than structural similarity alone.

Anthelmintic models

Unsubstituted and methyl analogs lack anthelmintic activity at tested concentrations; halogenated substitution is required for nematode assay response.

Antibiofilm profile

Methyl-substituted analogs report stronger biofilm inhibition (>90%); para-halogenated derivatives may show weaker antibiofilm effects in similar assays.

Tyrosinase inhibition

Competitive inhibition mechanism and reported Ki values are substituent-dependent; other para-substituted cinnamaldehydes may not replicate the same kinetic profile.

Quantitative Differentiation Evidence


Anthelmintic Activity vs. Methyl Analogs

In a direct head-to-head screen of 11 cinnamaldehyde analogs, 4-chlorocinnamaldehyde and 4-bromocinnamaldehyde exhibited anthelmintic activity at 20 μg/mL against the nematode Caenorhabditis elegans, while the unsubstituted trans-cinnamaldehyde backbone and α-methyl/trans-4-methyl analogs showed no appreciable activity at this concentration [1]. This constitutes a functional switch from antibiofilm-dominant (methyl analogs) to anthelmintic-dominant (halogenated analogs) activity based solely on para-substituent identity.

Anthelmintic Activity
Reported
Active at 20 µg/mL
4-Cl: active
trans-Cinn, Methyl: inactive
Supports anthelmintic screening: halogenated analogs needed for C. elegans model response
Direct head-to-head screen; 20 µg/mL test concentration
Anthelmintic C. elegans Parasitology

Antibiofilm Activity Against Agrobacterium

In a study evaluating cinnamaldehyde derivatives against Agrobacterium tumefaciens, 4-chlorocinnamaldehyde, 4-nitro CNMA, and 4-fluoro CNMA at concentrations ≥150 μg/mL significantly inhibited biofilm formation by 94–99% compared to untreated controls [1]. In contrast, trans-cinnamaldehyde (unsubstituted) exhibited weak biofilm inhibition, and the halo-substituted analogs were selected for advanced characterization based on their superior performance in initial screening. The study further demonstrated that 4-chlorocinnamaldehyde substantially reduced biofilm formation on both polystyrene and nylon surfaces, as confirmed by optical microscopy, scanning electron microscopy (SEM), and 3-D spectrum plots [1].

Antibiofilm Activity
Reported
94–99% inhibition
4-Cl: 94–99% at ≥150 µg/mL
trans-Cinn: weak
Supports A. tumefaciens biofilm inhibition screening with reported surface adhesion reduction
Polystyrene/nylon surfaces, crystal violet assay
Antibiofilm Plant Pathology Agrobacterium

Competitive Tyrosinase Inhibition

4-Chlorocinnamaldehyde demonstrated a significant inhibitory effect on mushroom tyrosinase, with IC₅₀ values of 0.07 mM for monophenolase activity and 0.3 mM for diphenolase activity [1]. Kinetic analysis revealed that the inhibition mechanism is reversible competitive, with an inhibition constant (K_I) of 0.17 mM [1]. The compound prolonged the lag phase of monophenolase and decreased the steady-state rate of both monophenolase and diphenolase activities. While this study did not directly compare 4-chlorocinnamaldehyde to other para-substituted analogs, literature on 4-substituted benzaldehydes indicates that para-substitution with electron-withdrawing groups (such as chloro) enhances tyrosinase inhibitory potency relative to unsubstituted or electron-donating substituents [2].

Tyrosinase Inhibition
Context-dependent
IC₅₀: 0.07 / 0.3 mM
KI = 0.17 mM, reversible competitive
Reported tyrosinase inhibition parameters for assay benchmarking
Class-level SAR: electron-withdrawing para-substituents enhance potency
Tyrosinase Inhibition Melanogenesis Enzymology

Solid-State Handling and Formulation Advantages

Unlike trans-cinnamaldehyde, which is a yellow oil at ambient temperature (melting point approximately −7.5 °C), 4-chlorocinnamaldehyde is a white to pale yellow crystalline solid with a melting point range of 57–63 °C . The solid physical state at room temperature facilitates accurate weighing, reduces volatility-related losses during handling, and enables more straightforward incorporation into solid dosage forms or solid-phase experimental workflows. The compound is insoluble in water but soluble in common organic solvents such as ethanol . While cinnamaldehyde is generally recognized as safe (GRAS) for food use, the para-chloro derivative is intended for research and industrial applications only and should not be considered a direct food-grade substitute [1].

Physical State
Class-level
Crystalline solid
4-Cl: solid, mp 57–63°C
trans-Cinn: liquid oil, mp –7.5°C
Solid form supports gravimetric workflows, reduces volatility loss
Room temperature handling; research use only
Formulation Solid-State Chemistry Stability

Recommended Application Scenarios


Anthelmintic Lead Discovery

Based on direct head-to-head evidence demonstrating anthelmintic activity at 20 μg/mL against C. elegans—a property absent in unsubstituted and methyl-substituted cinnamaldehyde analogs—4-chlorocinnamaldehyde is the preferred starting point for programs targeting nematode infections or studying cinnamaldehyde-based anthelmintic mechanisms [1]. Researchers should prioritize this compound (or its 4-bromo counterpart) for anthelmintic screening cascades, as alternative analogs in the same chemical series would yield negative results in this assay.

Agricultural Antibiofilm Agent Development

4-Chlorocinnamaldehyde achieves 94–99% inhibition of A. tumefaciens biofilm formation at ≥150 μg/mL and significantly reduces biofilm adhesion on polystyrene and nylon surfaces, as confirmed by SEM and 3-D spectral imaging [2]. This quantifiable performance supports its use as a validated reference compound or starting scaffold for developing anti-Agrobacterium agents in plant pathology research. The compound does not impair seed germination of Raphanus sativus at concentrations ≤200 μg/mL, indicating potential compatibility with agricultural applications [2].

Tyrosinase Inhibitor for Cosmetics and Food

With characterized IC₅₀ values of 0.07 mM (monophenolase) and 0.3 mM (diphenolase) and an established reversible competitive inhibition mechanism (K_I = 0.17 mM), 4-chlorocinnamaldehyde provides a well-defined potency benchmark for tyrosinase inhibitor development [3]. Researchers working on skin-lightening cosmetic formulations or anti-browning agents for fresh produce can use these quantitative parameters to benchmark novel compounds or to select an appropriate reference inhibitor for assay validation.

Solid-Phase Formulation Workflows

The solid crystalline state of 4-chlorocinnamaldehyde (mp 57–63 °C) enables precise gravimetric handling and reduces volatility-related losses compared to the liquid parent compound trans-cinnamaldehyde . This property is particularly valuable for solid-phase synthesis, long-term storage stability studies, and formulation development where accurate dosing and minimal evaporative loss are critical. The compound's solubility in organic solvents such as ethanol allows flexible incorporation into solution-phase workflows when required .

Application
Selection Property
Validation Focus
Anthelmintic lead discovery
Halogenated analog required for nematode activity
C. elegans model response screening
Agricultural antibiofilm development
Reported A. tumefaciens biofilm inhibition potency
Surface adhesion and viability assays
Tyrosinase inhibitor benchmarking
Reversible competitive inhibitor with characterized Ki
Monophenolase/diphenolase kinetics
Solid-phase formulation workflows
Crystalline solid at room temperature
Gravimetric accuracy and volatility control

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chlorocinnamaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.